N~2~-(3-Chlorophenyl)-5-{[(cyclohexylcarbonyl)amino]methyl}-1,3,4-thiadiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-Chlorophenyl)-5-{[(cyclohexylcarbonyl)amino]methyl}-1,3,4-thiadiazole-2-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-Chlorophenyl)-5-{[(cyclohexylcarbonyl)amino]methyl}-1,3,4-thiadiazole-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors under specific conditions. This often involves the reaction of thiosemicarbazide with a carboxylic acid derivative.
Introduction of the Chlorophenyl Group: The 3-chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl derivative reacts with the thiadiazole ring.
Attachment of the Cyclohexylcarbonyl Group: The cyclohexylcarbonyl group is attached via an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-Chlorophenyl)-5-{[(cyclohexylcarbonyl)amino]methyl}-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl moiety.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-(3-Chlorophenyl)-5-{[(cyclohexylcarbonyl)amino]methyl}-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
- N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
N~2~-(3-Chlorophenyl)-5-{[(cyclohexylcarbonyl)amino]methyl}-1,3,4-thiadiazole-2-carboxamide is unique due to its specific structural features, such as the presence of the thiadiazole ring and the combination of the chlorophenyl and cyclohexylcarbonyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C17H19ClN4O2S |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-5-[(cyclohexanecarbonylamino)methyl]-1,3,4-thiadiazole-2-carboxamide |
InChI |
InChI=1S/C17H19ClN4O2S/c18-12-7-4-8-13(9-12)20-16(24)17-22-21-14(25-17)10-19-15(23)11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2,(H,19,23)(H,20,24) |
InChI Key |
AZNBKBDGPUMMPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=NN=C(S2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.